2-(Octadecylthio)benzothiazole
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Overview
Description
2-(Octadecylthio)benzothiazole is a chemical compound with the linear formula C25H41NS2 and a molecular weight of 419.74 .
Molecular Structure Analysis
Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed. The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP and density of states, were calculated .Chemical Reactions Analysis
Benzothiazole synthesis involves several reactions, including condensation of 2-aminothiophenol with aldehydes in various conditions . The reaction mechanisms of benzothiazole derivatives in the excited state have also been explored .Scientific Research Applications
Corrosion Protection of Copper
2-(Octadecylthio)benzothiazole (2-OTBT) has been studied for its application in corrosion protection. A self-assembled monolayer (SAM) of 2-OTBT on copper surfaces exhibits excellent corrosion protection efficiency in aqueous NaCl solution. The SAM formation process has been optimized and characterized using techniques like XPS, AFM, and FTIR. This application is crucial in extending the life and reliability of copper-based materials in corrosive environments (Rao, Iqbal, & Sreedhar, 2009).
Therapeutic Potential in Chemistry
Benzothiazoles, including this compound, possess a broad spectrum of pharmacological activities. They are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The structural simplicity and ease of synthesis make benzothiazole derivatives promising candidates for developing new therapeutic agents (Kamal, Syed, & Mohammed, 2015).
Inhibition of Steel Corrosion
Benzothiazole derivatives, similar to this compound, have been synthesized to study their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate high efficiency and stability, suggesting their potential in protecting steel structures from corrosion, which is particularly useful in industrial and marine environments (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-octadecylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25-26-23-20-17-18-21-24(23)28-25/h17-18,20-21H,2-16,19,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCKELHDGBEBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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